cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol
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Overview
Description
cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol: is an organic compound with a unique structure characterized by a bromomethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method is the bromination of 1,3-dioxolane derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature range of 60-80°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., dichloromethane, water), and room temperature.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or alkanes .
Scientific Research Applications
cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
cis-2-(Bromomethyl)-4-methyl-1,3-dioxolane: Similar structure with a methyl group instead of a hydroxyl group.
trans-2-(Bromomethyl)-1,3-dioxolane-4-methanol: Stereoisomer with different spatial arrangement of substituents.
cis-2-(Chloromethyl)-1,3-dioxolane-4-methanol: Similar structure with a chloromethyl group instead of a bromomethyl group
Properties
CAS No. |
6204-42-8 |
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Molecular Formula |
C5H9BrO3 |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
[(2S,4R)-2-(bromomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9BrO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
ZSLVLMWYSIERCN-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](O1)CBr)CO |
Canonical SMILES |
C1C(OC(O1)CBr)CO |
Origin of Product |
United States |
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